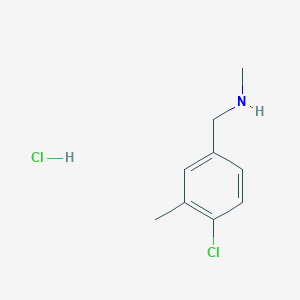

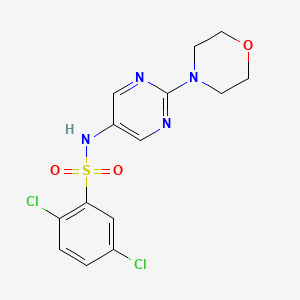

![molecular formula C16H22N2O2 B2673293 1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide CAS No. 2415620-38-9](/img/structure/B2673293.png)

1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolidine, which is a cyclic amine. The presence of the cyclohexenyl group suggests that it might have interesting chemical properties due to the unsaturated ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The cyclohexenyl group would introduce an element of unsaturation, and the prop-2-ynyl group could potentially participate in additional reactions .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The cyclohexenyl group could undergo reactions typical of alkenes, such as addition reactions. The carboxamide group could participate in acid-base reactions, and the prop-2-ynyl group could potentially undergo reactions at the alkyne .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Hydrogen Bonding in Anticonvulsant Enaminones : Research on similar cyclohexene derivatives has revealed insights into hydrogen bonding and crystal structures. For example, the study of anticonvulsant enaminones has determined the crystal structures of compounds with cyclohexene rings, highlighting the sofa conformations and the significance of hydrogen bonding in molecular chains (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Chemical Reactions

Enamine Chemistry : The transformation of cyclohexanone derivatives into enaminones and the subsequent reduction to produce various products illustrates the versatility of cyclohexene derivatives in synthetic organic chemistry (Carlsson & Lawesson, 1982).

Heterocyclic Derivative Syntheses : A study on palladium-catalyzed oxidative cyclization-alkoxycarbonylation demonstrated the synthesis of heterocyclic derivatives from prop-2-ynyl alpha-ketoamides, showcasing the synthetic potential of cyclohexene derivatives (Bacchi et al., 2005).

Polymer Science and Material Chemistry

Hydrophilic Aliphatic Polyesters : The design and synthesis of new cyclic esters derived from cyclohexanone variants for polymerization indicate the importance of cyclohexene derivatives in developing functional materials (Trollsås et al., 2000).

Anticancer and Enzyme Inhibition

Anticancer and α-Glucosidase Inhibitory Activities : The synthesis of pyridine-dicarboxamide-cyclohexanone derivatives and their evaluation for anticancer and α-glucosidase inhibitory activities highlight the therapeutic potential of cyclohexene derivatives. Specific compounds demonstrated significant activity against various cancer cell lines, emphasizing the role of cyclohexene derivatives in medicinal chemistry (Al-Majid et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[2-(cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-2-9-17-16(20)14-11-15(19)18(12-14)10-8-13-6-4-3-5-7-13/h1,6,14H,3-5,7-12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQFSJHCNKYHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CC(=O)N(C1)CCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)

![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2673221.png)

![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2673228.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2673232.png)